

# "Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties

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## Compound of Interest

**Compound Name:** Methyl 2-oxoindoline-6-carboxylate

**Cat. No.:** B104492

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## An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate

CAS Number: 14192-26-8

This technical guide provides a comprehensive overview of **Methyl 2-oxoindoline-6-carboxylate**, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Properties and Identifiers

**Methyl 2-oxoindoline-6-carboxylate** is an indole derivative characterized by a bicyclic structure.<sup>[1]</sup> It is a solid at room temperature and typically appears as a white to light yellow or light orange powder or crystal. This compound is recognized for its utility as a versatile building block in the creation of more complex molecules.<sup>[2]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate <sup>[3]</sup>
CAS Number	14192-26-8 <sup>[4]</sup>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub> <sup>[2][4]</sup>
Molecular Weight	191.18 g/mol <sup>[4][5]</sup>
InChI	1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) <sup>[4][6]</sup>
InChIKey	YFTGUNWFFVDLNM-UHFFFAOYSA-N <sup>[4][6]</sup>
SMILES	COC(=O)C1=CC2=C(CC(=O)N2)C=C1 <sup>[3]</sup>
Synonyms	2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-2-indolone, 6-Carbomethoxy-2-Oxindole, Methyl 2-oxindole-6-carboxylate, Oxindole-6-carboxylic acid methyl ester <sup>[1]</sup>

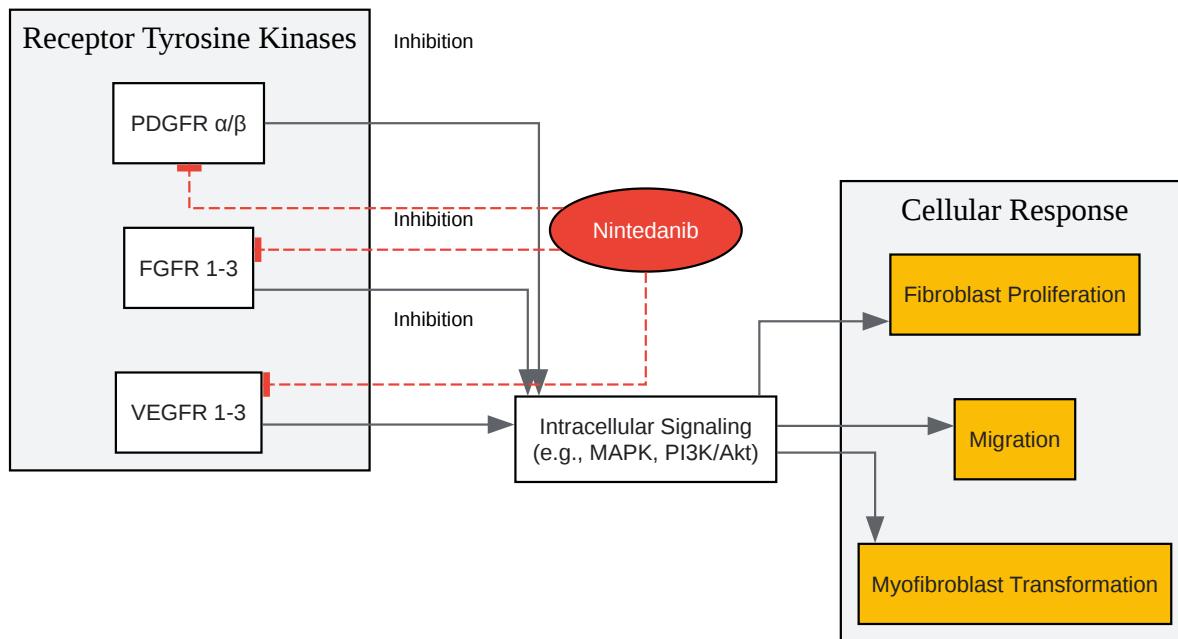
Table 2: Physical and Chemical Properties

Property	Value
Melting Point	184-190°C[7], 208-211°C[8], 210.0 to 214.0°C
Boiling Point	388.1°C at 760 mmHg[7]
Density	1.283 g/cm <sup>3</sup> [7]
Flash Point	188.5°C[7]
Refractive Index	1.572[7]
Vapor Pressure	3.15E-06 mmHg at 25°C[7]
Appearance	White to light yellow to light orange powder/crystal
Purity	>98.0% (GC), ≥ 98% (HPLC)[2]

## Biological Significance and Applications

**Methyl 2-oxoindoline-6-carboxylate** is a crucial intermediate in the synthesis of Nintedanib. [9] Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[9] It functions by competitively binding to the ATP pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR)  $\alpha$  and  $\beta$ , thereby blocking intracellular signaling.[9]

The oxindole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this class have been investigated for a range of pharmacological activities, including potential use in targeting neurological disorders and as enzyme inhibitors.[2][11]



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Nintedanib's mechanism of action.

## Experimental Protocols

### Synthesis of Methyl 2-oxoindoline-6-carboxylate

Several synthetic routes for **Methyl 2-oxoindoline-6-carboxylate** have been reported. A common method involves the reduction of a nitro-substituted precursor.

#### Method 1: Catalytic Hydrogenation

This procedure details the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.<sup>[8]</sup>

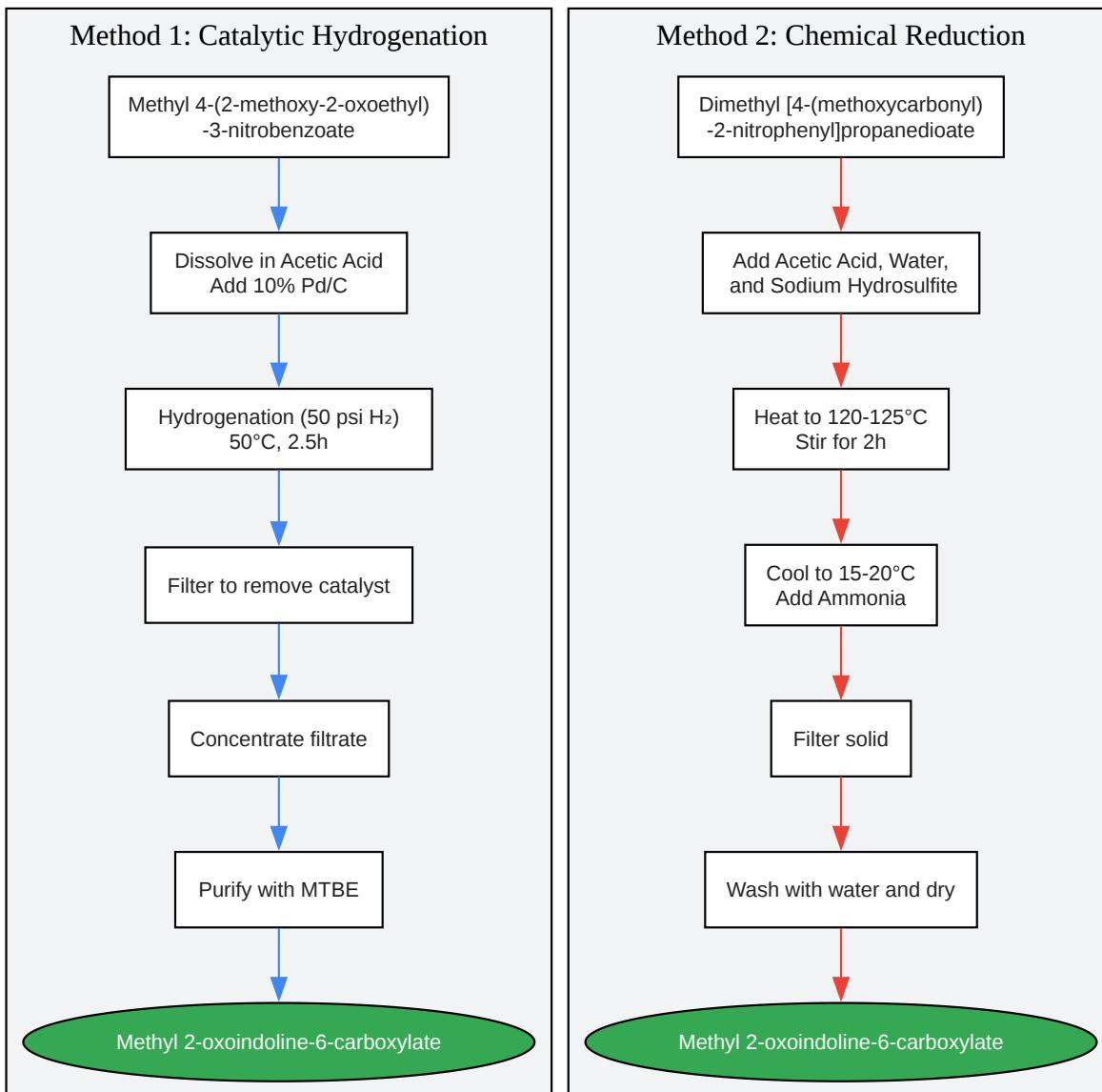
- Step 1: Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
- Step 2: Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

- Step 3: Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at 50 psi for 2.5 hours at a temperature of 50°C.
- Step 4: Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
- Step 5: Concentration: Concentrate the filtrate to dryness.
- Step 6: Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C. This process yields **Methyl 2-oxoindoline-6-carboxylate**.<sup>[8]</sup>

#### Method 2: Chemical Reduction

This alternative process utilizes sodium hydrosulfite (hydrose) for the reduction.<sup>[9]</sup>

- Step 1: Initial Mixture: Add acetic acid (250.0 ml) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 gm) at 25-30°C.
- Step 2: Reagent Addition: Add sodium hydrosulfite (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.
- Step 3: Heating: Heat the mixture to 120-125°C and stir for 2 hours.
- Step 4: Cooling and Neutralization: Cool the mixture to 15-20°C. Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.
- Step 5: Isolation: Filter the resulting solid, wash with water, and dry to obtain the title compound.



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Synthetic workflows for the target compound.

## Spectroscopic Data

Comprehensive characterization data, including  $^1\text{H}$  NMR, Mass Spectrometry, and HPLC, are typically provided by suppliers upon purchase.[\[12\]](#)

- $^1\text{H}$  NMR: Spectral data is available and can be used to confirm the structure of the compound.[\[6\]](#)
- $^{13}\text{C}$  NMR and HRMS: For a derivative, methylthiomethyl 2-oxoindoline-6-carboxylate, the following has been reported:
  - $^{13}\text{C}$  NMR (151 MHz,  $\text{CDCl}_3$ )  $\delta$ : 176.73, 165.83, 142.68, 130.89, 129.85, 124.60, 124.41, 110.33, 69.15, 36.23, 15.59.[\[13\]](#)
  - HRMS: Exact mass calculated for  $\text{C}_{11}\text{H}_{11}\text{O}_3\text{NNaS}$   $[\text{M}+\text{Na}]^+$ : 260.03519; found: 260.03458.[\[13\]](#)

## Safety and Handling

Based on aggregated GHS data, **Methyl 2-oxoindoline-6-carboxylate** is classified with the following hazards:

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07	Warning	H302: Harmful if swallowed. H317: May cause an allergic skin reaction. <a href="#">[4]</a>	P261, P264, P272, P280, P301+P312, P302+P352 <a href="#">[4]</a>

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

## Conclusion

**Methyl 2-oxoindoline-6-carboxylate** is a well-characterized compound with significant industrial importance, primarily as a key intermediate in the synthesis of the anti-fibrotic and

anti-cancer drug Nintedanib. Its synthesis is well-documented, with established protocols for its preparation. The data presented in this guide provides a solid foundation for researchers and chemists working with this versatile molecule.

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